
5-Methoxy-5-oxopentanoic acid
Overview
Description
Chemical Identity and Properties 5-Methoxy-5-oxopentanoic acid (CAS 1501-27-5), also known as monomethyl glutarate, is a monoester of glutaric acid. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol and a logP value of 0.3, indicating moderate hydrophobicity . Structurally, it features a five-carbon chain with a methoxy ester group and a carboxylic acid terminus. Key spectral data include IR absorption bands at 1693 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (ester carbonyl) , and distinct NMR signals (¹H: δ 3.67 ppm for methoxy; ¹³C: δ 179.1 and 173.6 ppm for carbonyl groups) .
Synthesis The compound is synthesized via refluxing glutaric anhydride with methanol in the presence of sodium methoxide (NaOMe), achieving 99.9% yield . Further derivatization, such as conversion to methyl 5-chloro-5-oxopentanoate, involves treatment with thionyl chloride (SOCl₂) .
Preparation Methods
Acid-Catalyzed Esterification of Glutaric Acid
The direct esterification of glutaric acid with methanol under acidic conditions is a classical method for synthesizing 5-methoxy-5-oxopentanoic acid. This approach leverages the equilibrium-driven reaction between the diacid and alcohol, favoring monoester formation through controlled reagent stoichiometry.
Reaction Conditions and Mechanism
Glutaric acid reacts with methanol in the presence of a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically conducted under reflux (65–70°C) for 12–24 hours. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the monoester .
Key Parameters :
-
Molar Ratio : A 1:1 molar ratio of glutaric acid to methanol minimizes diesters.
-
Catalyst Loading : 2–5 mol% H₂SO₄.
-
Workup : Neutralization with sodium bicarbonate, followed by extraction (ethyl acetate) and vacuum distillation.
Yield : 50–65% (reported for analogous monoester syntheses) .
Partial Hydrolysis of Dimethyl Glutarate
An alternative route involves the selective hydrolysis of dimethyl glutarate, the diester of glutaric acid. This method prioritizes controlled basic hydrolysis to yield the monoester.
Procedure
-
Hydrolysis : Dimethyl glutarate is treated with 1 equivalent of aqueous NaOH (0.1 M) at 25°C for 2 hours.
-
Acidification : The reaction mixture is acidified to pH 2–3 using HCl, precipitating the monoester.
-
Purification : Recrystallization from ethanol-water mixtures .
Advantages :
-
Avoids harsh acidic conditions.
-
Higher selectivity achievable via pH control.
Yield : 40–55% (dependent on hydrolysis time and temperature) .
Enzymatic Esterification Using Lipases
Enzymatic methods offer a green chemistry alternative, leveraging lipases’ regioselectivity to esterify glutaric acid under mild conditions.
Protocol
-
Enzyme : Immobilized Candida antarctica lipase B (CAL-B).
-
Solvent : Tert-butanol or solvent-free systems.
-
Conditions : 30–40°C, 48–72 hours, 1:1 substrate-to-methanol ratio.
Outcomes :
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), facilitate esterification under non-acidic conditions, ideal for acid-sensitive substrates.
Steps
-
Activation : Glutaric acid is activated with DCC (1.1 equivalents) in dichloromethane (DCM) at 0°C.
-
Methanol Addition : Methanol (1 equivalent) is introduced, and the reaction stirred at 25°C for 12 hours.
-
Workup : Urea byproduct removal via filtration, followed by solvent evaporation.
Yield : 70–80% (HPLC purity >95%) .
Comparative Analysis of Preparation Methods
Method | Conditions | Yield (%) | Selectivity | Cost Efficiency |
---|---|---|---|---|
Acid-Catalyzed Esterification | H₂SO₄, reflux, 24h | 50–65 | Moderate | High |
Partial Hydrolysis | NaOH, 25°C, 2h | 40–55 | High | Moderate |
Enzymatic Esterification | CAL-B, 30°C, 48h | 60–75 | High | Low |
DCC-Mediated Coupling | DCM, 25°C, 12h | 70–80 | Very High | Low |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the acid-catalyzed method’s efficiency:
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or acid catalysts.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as an endogenous metabolite and its potential effects on metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of 5-Methoxy-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. As an endogenous metabolite, it plays a role in metabolic processes, potentially influencing enzyme activity and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in the metabolism of fatty acids and other organic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Physical and Chemical Properties
- Solubility: this compound is soluble in DMSO (684.28 mM) , while monomethyl succinate is more hydrophilic due to its shorter chain.
- Thermal Stability: Boiling point of this compound is 393.4°C , higher than methyl 5-oxohexanoate (unreported but likely lower due to linear chain).
- Reactivity: The carboxylic acid group in this compound enables amide bond formation , whereas monoethyl fumarate’s double bond allows for addition reactions.
Biological Activity
5-Methoxy-5-oxopentanoic acid (CAS No. 1501-27-5) is an endogenous metabolite with a molecular formula of CHO and a molecular weight of 146.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science.
The chemical structure of this compound includes a methoxy group and a keto group, which contribute to its biological activity. The linear structure can be represented as:
Key Properties:
- Boiling Point: Data not available
- Solubility: High gastrointestinal absorption
- Blood-Brain Barrier Permeability: No
Research indicates that this compound may interact with various biological pathways, including:
- Metabolic Enzymes: It may influence metabolic pathways by acting on enzymes involved in energy metabolism.
- Neuronal Signaling: Similar to other amino acids, it could potentially affect neurotransmitter systems, particularly glutamate receptors, which are crucial for neural activation and synaptic plasticity.
Antimicrobial Properties
One notable study isolated compounds from Aspergillus candidus, identifying this compound as having antagonistic effects against plant-parasitic nematodes. At a concentration of 50 mg/mL, it significantly reduced hatching rates of Meloidogyne incognita eggs by over 94% and immobilized juvenile nematodes within days .
Immunomodulatory Effects
The compound has also been linked to immunological activities. In research involving conjugates of glycyrrhizic acid with amino acids, it was observed that these compounds stimulated primary immune responses in animal models. This suggests potential applications in enhancing immune functions.
Case Studies
-
Nematode Antagonism:
- Study Focus: Efficacy against Meloidogyne incognita.
- Results: Compound reduced egg hatchability by >94% and immobilized juveniles effectively.
- Conclusion: Demonstrated potential as a biopesticide in agricultural applications.
-
Immune Response Stimulation:
- Study Focus: Effects on immune system in outbred mice.
- Results: Conjugates including this compound enhanced immune response.
- Conclusion: Potential for use in immunotherapy or vaccine development.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methoxy-5-oxopentanoic acid and its derivatives?
- Methodology : A common approach involves coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups. For example, (S)-4-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid was synthesized via a coupling reaction with N-Hydroxyphthalimide, followed by purification via flash chromatography (PE/EA = 5/1) .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems for chromatography to improve yield and purity.
Q. How can researchers confirm the identity and purity of this compound derivatives?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) protecting groups) .
- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm for carboxylate absorption .
- Melting Point Analysis : Compare observed values (e.g., 77–82°C for Boc-protected derivatives) with literature data .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (1.4 g/L at 25°C) .
- Stability : Store under inert conditions (N₂ atmosphere) at –20°C to prevent hydrolysis of ester or carbamate groups .
Advanced Research Questions
Q. How can structural modifications of this compound influence receptor binding affinity?
- Case Study : Substitution at the 4-position with bulky groups (e.g., 8-azaspiro[4.5]decan-8-yl) enhances selectivity for gastrin/CCK-B receptors. For example, CR 2194 showed potent inhibition of pentagastrin-induced acid secretion (ID₅₀ = 8.7 mg/kg IV in dogs) .
- Methodology : Use molecular docking simulations to predict interactions with receptor pockets, followed by in vitro binding assays (e.g., radiolabeled ligand displacement) .
Q. What strategies are effective for resolving discrepancies in reported bioactivity data for derivatives?
- Troubleshooting :
- Purity Validation : Re-examine synthetic intermediates via LC-MS to rule out impurities affecting bioactivity .
- Assay Conditions : Standardize cell culture models (e.g., HeLa vs. HEK293) and buffer pH to ensure reproducibility .
Q. How can metabolic pathways of this compound be tracked in biological systems?
- Approach :
- Isotopic Labeling : Use ¹³C or ²H isotopes to trace metabolic intermediates via GC-MS or NMR .
- Enzymatic Profiling : Incubate the compound with liver microsomes to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting melting point data for Boc-protected derivatives?
- Root Cause : Polymorphism or residual solvent retention (e.g., ethyl acetate) can alter observed melting points.
- Resolution : Recrystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) and verify dryness via Karl Fischer titration .
Q. Why do synthesis yields vary significantly across literature reports?
- Factors :
- Coupling Efficiency : Use fresh DCC and DMAP to avoid reagent degradation .
- Chromatography : Gradient elution (e.g., 5–20% EA in PE) improves separation of diastereomers .
Q. Methodological Best Practices
Properties
IUPAC Name |
5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRTYCHDPMBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044589 | |
Record name | 5-Methoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monomethyl glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1501-27-5 | |
Record name | Monomethyl glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1501-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monomethyl glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monomethyl glutarate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanedioic acid, 1-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOMETHYL GLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK94163098 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Monomethyl glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
Record name | Monomethyl glutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.